3-Amino-2-(phenylamino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-2-(phenylamino)benzoic acid involves multi-step chemical processes starting from basic aromatic acids. For instance, the synthesis of 4-(N-Phenylamino)-benzoic Acid demonstrates a method starting from p-aminobenzoic acid, undergoing esterification, acetylation, and then reaction with copper dust and potassium carbonate, resulting in the target compound with a yield of 61.3% (Chen Zhao, 2002). Such methods illustrate the intricate steps involved in synthesizing compounds related to 3-Amino-2-(phenylamino)benzoic acid, emphasizing the complexity and precision required in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-2-(phenylamino)benzoic acid is characterized by their distinct functionalities, which are critical for their subsequent chemical reactions and applications. The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) showcases the compound's three distinct functionalities, enabling selective reactions and applications in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000). This highlights the importance of understanding the molecular structure for the development of compounds with specific chemical properties.
Chemical Reactions and Properties
The chemical properties of 3-Amino-2-(phenylamino)benzoic acid derivatives are influenced by their molecular structure. For example, the intramolecular charge transfer (ICT) in 4-(N-phenylamino)benzoic acid and its fluorescence spectra in aprotic polar solvents demonstrate the compound's unique electronic properties, which are essential for applications in materials science and optical applications (Li-Hua Ma et al., 2003). Such studies underline the relationship between molecular structure and chemical reactivity, offering insights into designing compounds for specific functions.
Scientific Research Applications
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Polymorphism Research
- Field : Chemistry
- Application Summary : This compound has been used to study the effect of substitution on the benzoic acid ring on the polymorphism of phenylaminobenzoic acids .
- Methods : Five 3-methyl-2-(phenylamino)benzoic acids were synthesized and a preliminary polymorph screen was conducted .
- Results : The study led to one form for compounds 1–4 and three forms and a solvate (5-I, 5-II, 5-III, and 5-S) for compound 5 .
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Antioxidant Properties
- Field : Biochemistry
- Application Summary : The antioxidant properties of these compounds were assessed .
- Methods : Two different in vitro methods were used, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
- Results : The results of this study were not specified in the source .
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Synthesis of Novel Derivatives
- Field : Organic Chemistry
- Application Summary : This compound has been used as a starting material to synthesize novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives .
- Methods : The synthesis was carried out under Ullmann condensation conditions in the presence of dimethylformamide as a solvent or in a solid phase .
- Results : The synthesized compounds were evaluated for their anti-inflammatory and analgesic effects in vivo employing the carrageenan-induced rat paw edema method and acetic acid induced writhing test in mice .
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Antimicrobial Research
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Preparation of Metal Soaps
Safety And Hazards
- Hazard Statements : The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
Future research could focus on:
- Investigating its biological activity, potential therapeutic applications, and target molecules.
- Developing more efficient synthetic routes.
- Studying its stability under different conditions.
properties
IUPAC Name |
3-amino-2-anilinobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-11-8-4-7-10(13(16)17)12(11)15-9-5-2-1-3-6-9/h1-8,15H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBXBQMYVSAURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587534 | |
Record name | 3-Amino-2-anilinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(phenylamino)benzoic acid | |
CAS RN |
116702-63-7 | |
Record name | 3-Amino-2-anilinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-(phenylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.